molecular formula C28H24F3NO6 B1676670 (2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid CAS No. 393794-17-7

(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid

Cat. No. B1676670
M. Wt: 527.5 g/mol
InChI Key: OFCWBJAYEIROGZ-KRWDZBQOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical and Structural Analysis

A range of phenolic and lignan compounds, including those with structural similarities to (2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic acid, have been isolated and analyzed from various sources, such as Chenopodium album. These compounds have been characterized using advanced spectroscopic techniques, including two-dimensional NMR analyses, which are crucial for understanding their molecular structures and potential biological activities (Cutillo et al., 2006).

Synthesis and Derivatives

The synthesis of various propanoic acid derivatives, including those structurally related to the compound , has been reported. These syntheses typically involve the creation of new heterocyclic structures, indicating the versatility and potential for generating diverse molecular architectures for further exploration in scientific research (Flores et al., 2014). Another study demonstrates the efficient synthesis of 3-(pyrimidinyl)propanoates from levulinic acid, showcasing the compound's role in generating novel derivatives with potential scientific applications (Flores et al., 2013).

Biological Activity and Applications

Certain propanoic acid derivatives, including those structurally related to the compound , have shown significant biological activities. For instance, novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, as well as their antimicrobial activity (Božić et al., 2017). Additionally, Schiff bases derived from L-Tryptophan, structurally related to the compound, have been studied for their corrosion inhibition efficiency on stainless steel, demonstrating the compound's potential in materials science applications (Vikneshvaran & Velmathi, 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2S)-2-[3-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3NO6/c1-16-23(14-18-5-4-6-21(13-18)37-17(2)27(34)35)24-15-22(38-28(29,30)31)11-12-25(24)32(16)26(33)19-7-9-20(36-3)10-8-19/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCWBJAYEIROGZ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC(=CC=C4)O[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid
Reactant of Route 2
(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid
Reactant of Route 3
(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid
Reactant of Route 4
(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid
Reactant of Route 5
(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid
Reactant of Route 6
(2s)-2-(3-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid

Citations

For This Compound
4
Citations
VA Dixit, PV Bharatam - researchgate.net
Activators of PPARγ, Troglitazone (TGZ), Rosiglitazone (RGZ) and Pioglitazone (PGZ) were introduced for treatment of Type 2 diabetes, but TGZ and RGZ have been withdrawn from the …
Number of citations: 0 www.researchgate.net
ET Collins - 2022 - vtechworks.lib.vt.edu
Peroxisome proliferator-activated receptor γ (PPARγ) is associated with a wide range of diseases, including type 2 diabetes mellitus (T2D). Thiazolidinediones (TZDs) are agonists of …
Number of citations: 0 vtechworks.lib.vt.edu
N Marchand-Geneste, J Devillers - 2009 - books.google.com
Endocrine disrupting chemicals (EDCs) are either natural or synthetic chemicals that directly or indirectly enhance (agonist effect) or inhibit (antagonist effect) the action of hormones …
Number of citations: 3 books.google.com
DJ Kojetin, TP Burris - Molecular pharmacology, 2013 - ASPET
Nuclear receptors are targets for a wide range of ligands, both natural and synthetic, that regulate their activity and provide a means to pharmacologically modulate the receptor. Recent …
Number of citations: 124 molpharm.aspetjournals.org

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